molecular formula C14H10F2O2S B1420288 2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1097125-21-7

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Cat. No. B1420288
M. Wt: 280.29 g/mol
InChI Key: DVDAIOQKIUPXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is a chemical compound with the CAS Number: 1097125-21-7 . It has a molecular weight of 280.29 and its IUPAC name is (2,4-difluorophenyl)sulfanylacetic acid .


Molecular Structure Analysis

The molecular formula of “2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid” is C14H10F2O2S . It consists of a phenylacetic acid moiety linked to a 2,4-difluorophenyl group via a sulfanyl (thioether) bond .

Scientific Research Applications

Synthesis and Biological Activity

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid and its derivatives have been explored for various synthesis and biological activities. For instance, Farzaliyev et al. (2020) developed a new synthetic method for sulfur- and nitrogen-containing thiourea and acetophenone derivatives that exhibit physiological properties. These compounds, including 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, showed significant antioxidant effects and potential in drug development due to their impact on biological membranes and mitochondrial membrane potential (Farzaliyev et al., 2020).

Antibacterial and Antifungal Activities

Patel et al. (2010) investigated the antibacterial and antifungal activities of sulfonamides bearing quinazolin-4(3H)ones. They observed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in medical applications (Patel et al., 2010).

Enzyme Inhibition and Antibacterial Action

Siddiqui et al. (2017) synthesized acetamides with antibacterial properties and as enzyme inhibitors. These compounds, including N-substituted acetamides, showed potential in both antibacterial action and inhibiting enzymes like acetyl/butyrylcholinesterase and lipoxygenase (Siddiqui et al., 2017).

Photocatalytic Activities

Somasundaram and Srinivasan (1996) explored the photocatalytic activities of compounds containing sulfur and carboxyl groups. They found that arylthioacetic acids are oxidized to sulphinylacetic acids under specific conditions, indicating the utility of these compounds in photocatalytic applications (Somasundaram & Srinivasan, 1996).

Catalytic Applications

Zamani and Izadi (2013) reported the synthesis of sulfonated-phenylacetic acid coated Fe3O4 nanoparticles, which were used as acid magnetic catalysts in organic synthesis. This demonstrates the compound's potential in catalysis (Zamani & Izadi, 2013).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(2,4-difluorophenyl)sulfanyl-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2S/c15-10-6-7-12(11(16)8-10)19-13(14(17)18)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVDAIOQKIUPXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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